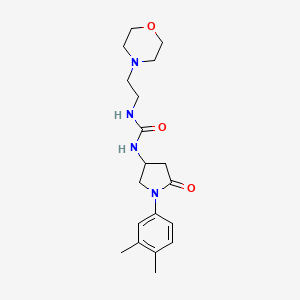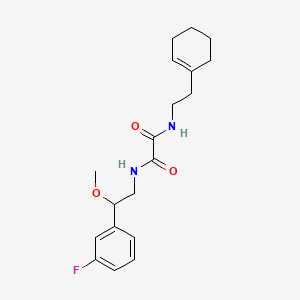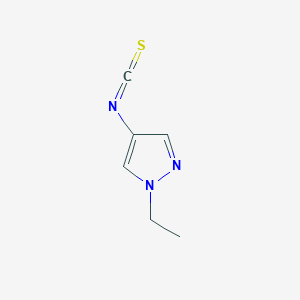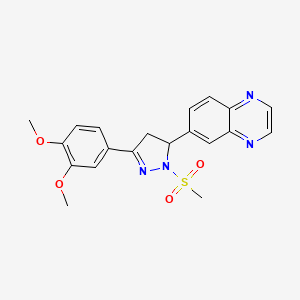![molecular formula C18H13FN4O B2452150 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole CAS No. 1037194-33-4](/img/structure/B2452150.png)
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects . They play an important role in medicine, particularly for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Synthesis Analysis
Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Novel synthesis methods for related compounds have been developed, such as the one-pot three-component reaction under microwave irradiation for creating fluorinated pyrazoles (Jasril et al., 2021).
- Characterization Methods : Advanced analytical and spectral methods like IR, NMR, LC-MS, and X-ray crystallography have been employed for characterizing similar compounds (Kariuki et al., 2021).
Potential Applications
- Antibacterial Activity : Compounds with similar structures have been found effective against various bacteria, such as Bacillus subtilis and Staphylococcus aureus, indicating potential applications in antibacterial treatments (Rai et al., 2009).
- Antimicrobial and Antifungal Activities : Some derivatives exhibit significant antimicrobial and antifungal activities, suggesting their use in treating related infections (Kulkarni et al., 2021).
- Antioxidant Properties : Research has also focused on evaluating the antioxidant properties of similar compounds, which could be relevant in various therapeutic contexts (Sunil et al., 2010).
- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment (Ahsan et al., 2012).
- Anticancer Potential : There's research indicating the efficacy of similar compounds in inhibiting cancer cell growth, particularly in liver cancer cells (Sunil et al., 2010).
Mechanism of Action
Target of Action
Similar fluorinated pyrazole compounds have been shown to have a high binding affinity to the human estrogen alpha receptor (erα) .
Mode of Action
It can be inferred from similar compounds that it may interact with its target receptor (such as erα) and induce changes that could lead to its biological effects .
Biochemical Pathways
Similar pyrazole derivatives have been reported to exhibit diverse pharmacological effects, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O/c1-11-3-2-4-13(9-11)17-20-18(24-23-17)16-10-15(21-22-16)12-5-7-14(19)8-6-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWVABDEDKOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide](/img/structure/B2452067.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2452069.png)




![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)
![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)
![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)
![7,7-Difluorospiro[3.5]nonan-2-ol](/img/structure/B2452087.png)
